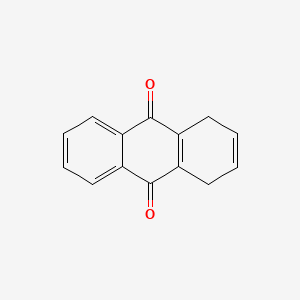

1,4-Dihydroanthraquinone

CAS No.: 885-19-8

Cat. No.: VC1569988

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885-19-8 |

|---|---|

| Molecular Formula | C14H10O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 1,4-dihydroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6H,7-8H2 |

| Standard InChI Key | ZVALGBPJYGUWIS-UHFFFAOYSA-N |

| SMILES | C1C=CCC2=C1C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | C1C=CCC2=C1C(=O)C3=CC=CC=C3C2=O |

Introduction

The compound is recognized by various names in scientific and industrial contexts, with each designation providing important reference points for researchers and manufacturers:

| Parameter | Information |

|---|---|

| IUPAC Name | 1,4-dihydroxyanthracene-9,10-dione |

| Common Name | Quinizarin |

| CAS Registry Number | 81-64-1 |

| Molecular Formula | C₁₄H₈O₄ |

| Molecular Weight | 240.21 g/mol |

| Colour Index | 58050 |

| InChIKey | GUEIZVNYDFNHJU-UHFFFAOYSA-N |

The compound is also referred to by several synonyms including Quinizarine, Solvent Orange 86, 1,4-Dihydroxy-9,10-anthraquinone, and 1,4-DHAQ, among others . These multiple designations reflect its widespread use across different industries and research fields.

Natural Occurrence

While 1,4-Dihydroxyanthraquinone can be synthesized in laboratory settings, it also occurs naturally in certain biological systems. The compound has been identified in some fungi and lichens, making it an interesting subject for natural product chemistry researchers . Anthraquinone derivatives more broadly are known to be present in several plant families, including Leguminosae, Liliaceae, Polygonaceae, Rubiaceae, and Rhamnaceae .

Physical and Chemical Properties

1,4-Dihydroxyanthraquinone possesses a distinctive set of physical and chemical properties that determine its behavior in various applications and environments. These properties have been extensively characterized through analytical methods.

Physical Properties

The physical characteristics of quinizarin make it easily identifiable and influence its processing and application methods:

| Property | Value |

|---|---|

| Appearance | Orange to red-brown crystalline powder |

| Melting Point | 195-200°C |

| Boiling Point | 450°C |

| Bulk Density | 350 kg/m³ |

| Density | 1.3032 (rough estimate) |

| Vapor Density | 8.3 (vs air) |

| Vapor Pressure | 1 mm Hg (196.7°C) |

| Refractive Index | 1.5430 (estimate) |

| Flash Point | 222°C |

| LogP | 4.2 at 25°C |

These physical properties demonstrate quinizarin's stability at room temperature and its relatively high melting and boiling points, indicating strong intermolecular forces within its crystal structure .

Chemical Properties and Reactivity

The chemical behavior of 1,4-Dihydroxyanthraquinone is largely determined by its aromatic structure and the presence of hydroxyl groups:

-

The compound shows limited solubility in water (<1 g/L at 20°C) but is soluble in polar organic solvents such as ethanol and methanol

-

It dissolves in strong bases due to the acidic nature of the phenolic hydroxyl groups

-

Exhibits solubility in various organic solvents, particularly ethers

-

Produces green-yellow fluorescence when dissolved in concentrated sulfuric acid, which can serve as an identifying characteristic

-

The hydroxyl groups can participate in hydrogen bonding, affecting crystallization behavior and polymorphism

-

Has the potential to form coordination complexes with metal ions, particularly relevant for its use in lake pigment formation

The presence of the two hydroxyl groups at the 1,4-positions of the anthraquinone skeleton enables quinizarin to participate in various chemical reactions, making it valuable as a chemical intermediate in organic synthesis .

Synthesis Methods

Multiple synthetic routes have been developed for the production of 1,4-Dihydroxyanthraquinone, with most industrial processes utilizing anthraquinone or related compounds as starting materials.

Industrial Synthesis Routes

The manufacturing of quinizarin typically employs one of the following pathways:

-

Treatment of anthraquinone with sulfuric acid in the presence of boric acid, with potential additives including mercury, nitrous acid, or combinations thereof

-

Conversion of single-hydroxylated anthraquinones through reaction with sulfuric acid:

-

Condensation reaction involving simpler precursors:

Detailed Synthesis Example

One documented synthesis procedure begins with boric acid dehydration:

-

Heating boric acid at 250°C for 10 hours to obtain boric acid dehydration compound (99.3% boric anhydride, 0.7% tetraboric acid)

-

In a condensation reaction vessel, combining:

-

350 kg oleum

-

120 kg phthalic anhydride

-

40 kg boric acid dehydration compound

-

100 kg para-chlorophenol

-

-

Controlling reaction temperature at 100-105°C for 0.5 hours

-

Hydrolysis in 300L water at 50°C for 0.1 hours

-

Filtration, washing to neutrality, and drying

This procedure reportedly yields 183.3 kg of product with 98.74% purity (97.12% dry product purity) and 94.1% yield efficiency .

Polymorphism and Crystal Properties

Research into the solid-state properties of 1,4-Dihydroxyanthraquinone has revealed interesting crystallographic characteristics that influence its physical behavior and applications.

Polymorphic Forms

Quinizarin exists in two confirmed polymorphic forms, designated as FI and FII. Contrary to earlier literature describing FI as the stable form, recent research has established that:

-

The two polymorphs exhibit an enantiotropic relationship

-

Under ambient conditions, FI is actually metastable

-

The commercially available form is typically FI, despite its metastable nature

These findings have significant implications for processing and applications of quinizarin, as different polymorphs can exhibit varying solubility, stability, and reactivity profiles.

Crystallization Behavior

Solvent effects play a crucial role in determining which polymorphic form crystallizes:

-

Pure FI can be obtained through slow evaporation from n-butanol and toluene

-

Pure FII crystallizes from acetone

-

Either a mixture of both forms or pure FI results from crystallization in acetic acid and acetonitrile

These solvent-dependent crystallization patterns provide practical routes for obtaining specific polymorphs for applications where the crystal form is critical to performance.

Applications and Uses

1,4-Dihydroxyanthraquinone has found widespread use across multiple industries, with applications ranging from colorants to pharmaceutical research.

Dye and Pigment Applications

As a member of the anthraquinone dye family, quinizarin serves important functions:

-

Coloring agent for gasoline and heating oils

-

Intermediate for synthesizing indanthrene and alizarin-derived dyes

-

Component in the formation of lake pigments with calcium, barium, and lead

-

Colorant for various plastics, resins, and light industry products

Anthraquinone derivatives generally provide a wide spectrum of colors, making them valuable in the textile industry and other applications requiring stable colorants .

Chemical Intermediate

Quinizarin serves as a versatile building block in organic synthesis:

-

Used in the synthesis of cyclopentanoids through cyclization reactions with α,β-unsaturated aldehydes

-

Precursor for more complex anthraquinone derivatives with specialized properties

Analytical and Research Applications

The compound has demonstrated utility in analytical and research contexts:

-

Employed as a reagent in various analytical techniques

-

Studied as a long-range emissive ratiometric fluorescent probe for live cell imaging

-

Used in photodynamic applications, potentially extending to phototherapy

Agricultural and Industrial Applications

Additional uses include:

-

Fungicide and pesticide applications

-

Antioxidant in synthetic lubricants

Biological and Pharmacological Properties

Research has revealed several biologically relevant properties of 1,4-Dihydroxyanthraquinone that position it as a compound of interest for pharmaceutical development.

Photodynamic Properties

Studies indicate that quinizarin exhibits photodynamic activity, suggesting potential applications in phototherapy and related medical interventions . Photodynamic compounds can be activated by specific wavelengths of light to produce reactive oxygen species or other effects that can be harnessed for therapeutic purposes.

Other Biological Activities

While specific studies on quinizarin are still emerging, anthraquinone derivatives as a class have demonstrated various biological activities that may provide direction for future research:

-

Laxative effects

-

Diuretic properties

-

Antioxidant activity

-

Antifungal properties

As research continues, additional therapeutic applications for 1,4-Dihydroxyanthraquinone may be discovered, potentially expanding its role in pharmaceutical development.

Solubility Characteristics

The solubility profile of 1,4-Dihydroxyanthraquinone significantly influences its processing, purification, and application methods.

Solubility Parameters

Quinizarin exhibits differential solubility across various solvents:

| Solvent Type | Solubility Behavior |

|---|---|

| Water | Poorly soluble (<1 g/L at 20°C) |

| Polar Organic Solvents | Soluble in ethanol, methanol |

| Ethers | Good solubility |

| Strong Bases | Moderate solubility |

| Concentrated Sulfuric Acid | Soluble with green-yellow fluorescence |

This solubility profile is consistent with the compound's relatively hydrophobic nature, as indicated by its LogP value of 4.2 at 25°C .

Temperature Effects on Solubility

Research has examined the solubility of both polymorphic forms (FI and FII) across a temperature range of 20°C to 45°C in several solvents:

-

Acetic acid

-

Acetone

-

Acetonitrile

-

n-Butanol

-

Toluene

These studies establish that temperature has a significant effect on quinizarin's solubility, which is important for purification processes and crystallization procedures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume